molecular formula C11H12O3 B13626090 2-Cyclopropyl-4-methoxybenzoic acid

2-Cyclopropyl-4-methoxybenzoic acid

Katalognummer: B13626090
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: VOFSUUIJNUFIMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-4-methoxybenzoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyclopropyl group at the second position and a methoxy group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-methoxybenzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of 4-methoxybenzoic acid using a cyclopropylating agent such as diazomethane in the presence of a catalyst. Another method involves the Suzuki-Miyaura coupling reaction, where a cyclopropylboronic acid is coupled with 4-methoxybenzoic acid under palladium catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclopropyl-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The cyclopropyl group can be reduced to form a more stable alkyl chain.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate in sulfuric acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

    Oxidation: 2-Cyclopropyl-4-carboxybenzoic acid.

    Reduction: 2-Propyl-4-methoxybenzoic acid.

    Substitution: 2-Cyclopropyl-4-hydroxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-4-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can undergo metabolic demethylation, leading to the formation of reactive intermediates that interact with cellular components. The cyclopropyl group provides structural rigidity, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

    4-Methoxybenzoic acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    2-Cyclopropylbenzoic acid: Lacks the methoxy group, affecting its solubility and reactivity.

    2-Cyclopropyl-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

Uniqueness: 2-Cyclopropyl-4-methoxybenzoic acid is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C11H12O3

Molekulargewicht

192.21 g/mol

IUPAC-Name

2-cyclopropyl-4-methoxybenzoic acid

InChI

InChI=1S/C11H12O3/c1-14-8-4-5-9(11(12)13)10(6-8)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13)

InChI-Schlüssel

VOFSUUIJNUFIMD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C(=O)O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.